molecular formula C17H10ClNO4 B15036999 Benzoic acid, 3-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- CAS No. 64505-58-4

Benzoic acid, 3-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-

Cat. No.: B15036999
CAS No.: 64505-58-4
M. Wt: 327.7 g/mol
InChI Key: TYLPTGMQARBNQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 3-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzoic acid moiety linked to a naphthalene derivative through an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenylamine with benzoic acid derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the production process, reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the keto groups, leading to the formation of alcohol derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Benzoic acid, 3-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying enzyme activities.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which benzoic acid, 3-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modifying the activity of these targets. Pathways involved may include oxidative stress responses, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds like 4-aminobenzoic acid and 2-chlorobenzoic acid share structural similarities.

    Naphthalene derivatives: Compounds such as 1,4-naphthoquinone and 2-chloronaphthalene are related in structure.

Uniqueness

The uniqueness of benzoic acid, 3-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- lies in its combined structural features, which confer distinct reactivity and potential applications. The presence of both benzoic acid and naphthalene moieties, along with the chlorine atom and keto groups, makes it a versatile compound for various scientific and industrial uses.

Properties

CAS No.

64505-58-4

Molecular Formula

C17H10ClNO4

Molecular Weight

327.7 g/mol

IUPAC Name

3-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]benzoic acid

InChI

InChI=1S/C17H10ClNO4/c18-13-14(19-10-5-3-4-9(8-10)17(22)23)16(21)12-7-2-1-6-11(12)15(13)20/h1-8,19H,(H,22,23)

InChI Key

TYLPTGMQARBNQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.